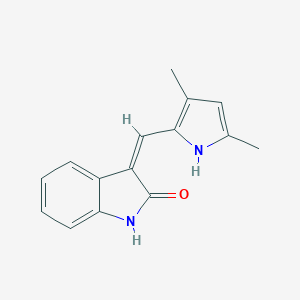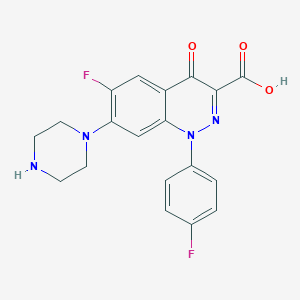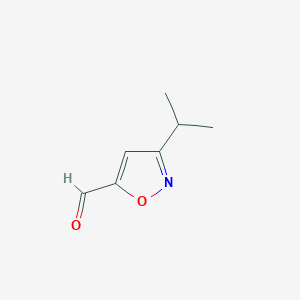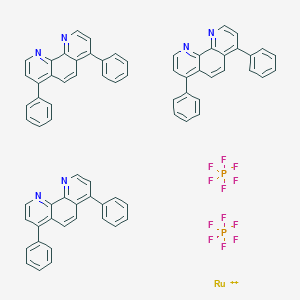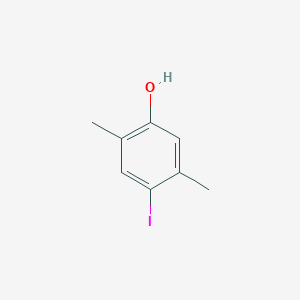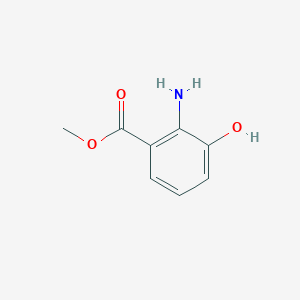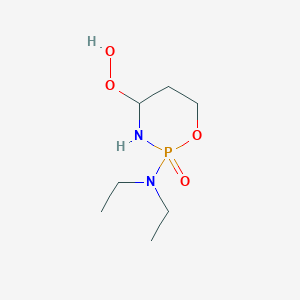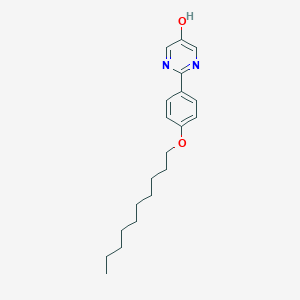
2-(4-(Decyloxy)phenyl)pyrimidin-5-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Decyloxy)phenyl]pyrimidin-5-OL is a chemical compound with the molecular formula C20H28N2O2 and a molecular weight of 328.4 g/mol. This compound belongs to the class of pyrimidine derivatives, which are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine .
Vorbereitungsmethoden
The synthesis of 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL involves several steps. One common method includes the reaction of 4-(decyloxy)benzaldehyde with guanidine to form the corresponding pyrimidine derivative. The reaction is typically carried out in the presence of a base such as sodium ethoxide under reflux conditions . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring higher yields and purity.
Analyse Chemischer Reaktionen
2-[4-(Decyloxy)phenyl]pyrimidin-5-OL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the decyloxy group can be replaced by other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2-[4-(Decyloxy)phenyl]pyrimidin-5-OL has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex pyrimidine derivatives.
Biology: The compound exhibits various biological activities, making it a potential candidate for drug development.
Medicine: It has been studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: The compound is used in the development of new materials and as a precursor for other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-[4-(Decyloxy)phenyl]pyrimidin-5-OL involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors involved in inflammatory or cancer pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied .
Vergleich Mit ähnlichen Verbindungen
2-[4-(Decyloxy)phenyl]pyrimidin-5-OL can be compared with other pyrimidine derivatives such as:
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer properties.
Thiazolo[3,2-a]pyrimidine: Exhibits antibacterial and antitubercular activities.
4-(4-fluorophenyl)-6-oxo-2-[(1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio]-1,6-dihydropyrimidine-5-carbonitrile: Shows promising antitumor activity.
Eigenschaften
CAS-Nummer |
124410-14-6 |
|---|---|
Molekularformel |
C20H28N2O2 |
Molekulargewicht |
328.4 g/mol |
IUPAC-Name |
2-(4-decoxyphenyl)pyrimidin-5-ol |
InChI |
InChI=1S/C20H28N2O2/c1-2-3-4-5-6-7-8-9-14-24-19-12-10-17(11-13-19)20-21-15-18(23)16-22-20/h10-13,15-16,23H,2-9,14H2,1H3 |
InChI-Schlüssel |
TVDIQDRTQAZGDG-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Kanonische SMILES |
CCCCCCCCCCOC1=CC=C(C=C1)C2=NC=C(C=N2)O |
Synonyme |
2-[4-(Decyloxy)-phenyl]-5-hydroxypyrimidine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


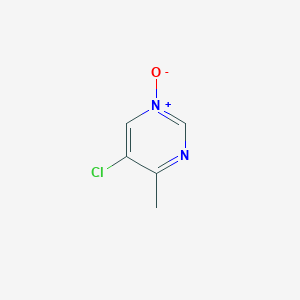
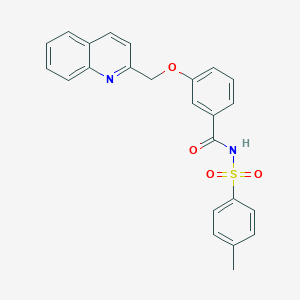
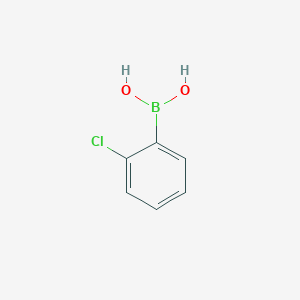
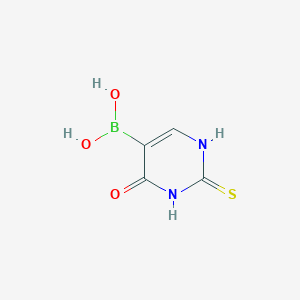
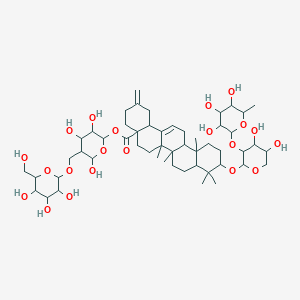
![(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(3-ethyl-5-phenyl-1,3-benzoxazol-3-ium-2-yl)ethenyl]cyclopent-2-en-1-ylidene]ethylidene]-3-ethyl-5-phenyl-1,3-benzoxazole;iodide](/img/structure/B50654.png)
